Diphenyl[1-(prop-2-en-1-yl)-1H-1,2,4-triazol-5-yl]methanol
Description
Diphenyl[1-(prop-2-en-1-yl)-1H-1,2,4-triazol-5-yl]methanol is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a diphenyl group and a triazole ring, making it a significant molecule in various chemical and biological applications.
Properties
IUPAC Name |
diphenyl-(2-prop-2-enyl-1,2,4-triazol-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O/c1-2-13-21-17(19-14-20-21)18(22,15-9-5-3-6-10-15)16-11-7-4-8-12-16/h2-12,14,22H,1,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAYHMKBTHKMQSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=NC=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diphenyl[1-(prop-2-en-1-yl)-1H-1,2,4-triazol-5-yl]methanol typically involves the reaction of diphenylmethanol with 2-prop-2-enyl-1,2,4-triazole under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent product quality. The use of automated systems and advanced purification techniques, such as chromatography, further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Diphenyl[1-(prop-2-en-1-yl)-1H-1,2,4-triazol-5-yl]methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the triazole ring to other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of substituted triazole derivatives.
Scientific Research Applications
Chemistry
In organic chemistry, Diphenyl[1-(prop-2-en-1-yl)-1H-1,2,4-triazol-5-yl]methanol serves as a valuable building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—makes it a versatile reagent in organic synthesis. For example:
- Oxidation : Can produce ketones or aldehydes using agents like potassium permanganate.
- Reduction : Can be reduced to other functional groups using sodium borohydride.
Biology
The compound has been investigated for its potential biological activities. Research indicates that it may possess antimicrobial , antifungal , and anticancer properties. Studies have shown that triazole derivatives can effectively inhibit bacterial growth, with Minimum Inhibitory Concentration (MIC) values determined through standard broth dilution methods.
Case Study: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various triazole derivatives including this compound. Results indicated significant inhibition against strains such as Staphylococcus aureus and Escherichia coli, demonstrating its potential as an antimicrobial agent.
Medicine
Ongoing research explores the therapeutic potential of this compound in treating various diseases. Its mechanism of action involves interaction with specific molecular targets which may modulate enzyme activities or receptor functions.
Case Study: Cancer Treatment
Preliminary studies have suggested that derivatives of this compound can induce apoptosis in cancer cells. Further pharmacological characterization is needed to establish its efficacy and safety profile in clinical settings.
Industry
In industrial applications, this compound is utilized in the development of new materials such as polymers and coatings due to its unique chemical properties. Its stability and reactivity make it suitable for creating advanced materials with specific functionalities.
Mechanism of Action
The mechanism of action of Diphenyl[1-(prop-2-en-1-yl)-1H-1,2,4-triazol-5-yl]methanol involves its interaction with specific molecular targets and pathways. The triazole ring is known to bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: A basic triazole compound with similar structural features.
Diphenylmethanol: Shares the diphenyl group but lacks the triazole ring.
2-Prop-2-enyl-1,2,4-triazole: Contains the triazole ring and prop-2-enyl group but lacks the diphenyl group.
Uniqueness
Diphenyl[1-(prop-2-en-1-yl)-1H-1,2,4-triazol-5-yl]methanol is unique due to the combination of the diphenyl group and the triazole ring. This unique structure imparts specific chemical and biological properties that are not observed in the individual components or other similar compounds. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in research and industrial applications.
Biological Activity
Diphenyl[1-(prop-2-en-1-yl)-1H-1,2,4-triazol-5-yl]methanol, also known by its CAS number 209970-00-3, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 293.35 g/mol . Its structure features a triazole ring which is known for contributing to various pharmacological activities.
Synthesis
The synthesis of this compound typically involves the cyclization of substituted aryl compounds with prop-2-en-1-one derivatives under specific conditions. Methods such as microwave-assisted synthesis have been reported to enhance yield and reduce reaction time . The following table summarizes key synthetic routes:
| Method | Conditions | Yield |
|---|---|---|
| Microwave irradiation | 280 W for 10 minutes | High yield |
| Conventional heating | Varies (typically longer reaction time) | Moderate yield |
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that triazole derivatives can effectively inhibit bacterial growth, with Minimum Inhibitory Concentration (MIC) values determined using standard broth dilution methods .
Anticancer Properties
The anticancer activity of related triazole compounds has been extensively studied. For example, certain derivatives demonstrate potent antiproliferative effects against various cancer cell lines, including breast cancer cells (MCF-7 and MDA-MB-231). The mechanism often involves cell cycle arrest and apoptosis induction through pathways such as tubulin polymerization inhibition .
The following table summarizes the IC50 values for some related compounds:
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| Compound A | MCF-7 | 52 |
| Compound B | MDA-MB-231 | 74 |
The biological mechanisms underlying the activity of this compound involve multiple pathways:
- Inhibition of Enzymes : Triazole derivatives often inhibit key enzymes involved in cell proliferation.
- Induction of Apoptosis : They can trigger apoptotic pathways in cancer cells.
- Antimicrobial Action : The interaction with microbial cell membranes leads to disruption and cell death.
Case Studies
Recent studies have provided insights into the biological efficacy of this compound:
Case Study 1: Anticancer Evaluation
A study evaluated the effects of a triazole derivative on MCF-7 breast cancer cells. Results indicated that the compound induced G2/M phase arrest and apoptosis through tubulin targeting. Immunofluorescence assays confirmed multinucleation as a sign of mitotic catastrophe .
Case Study 2: Antimicrobial Assessment
Another investigation focused on the antimicrobial properties against various bacterial strains. The compound demonstrated significant antibacterial activity with MIC values comparable to standard antibiotics .
Q & A
Q. Characterization Methods :
- 1H/13C NMR : Confirm regiochemistry of the triazole ring and substitution patterns.
- GC-MS/Elemental Analysis : Verify molecular weight and purity .
- FTIR : Identify functional groups (e.g., OH stretch at ~3200–3500 cm⁻¹) .
Advanced Question: How can X-ray crystallography be optimized to resolve structural ambiguities in this compound, particularly torsional disorder in the allyl group?
Answer:
Data Collection : Use high-resolution synchrotron radiation (λ ≈ 0.7–1.0 Å) to enhance data quality.
Refinement in SHELXL :
- Apply "ISOR" and "DELU" restraints to manage thermal motion in flexible groups (e.g., allyl substituents) .
- Use "TWIN" commands if twinning is detected .
Validation Tools : Check for overfitting using R-free values and the ADDSYM algorithm in PLATON .
Q. Example Refinement Statistics :
| Parameter | Value |
|---|---|
| R₁ (all data) | <5% |
| CCDC Deposition | Recommended |
Advanced Question: How can density functional theory (DFT) studies elucidate electronic properties and reaction mechanisms relevant to this compound?
Answer:
Geometry Optimization : Use B3LYP/6-31G(d,p) to model the triazole ring and assess substituent effects on electron distribution .
Reaction Pathway Analysis :
- Calculate activation energies for allylation steps using Nudged Elastic Band (NEB) methods.
- Compare HOMO-LUMO gaps to predict reactivity (e.g., nucleophilic sites) .
Spectroscopic Predictions : Simulate NMR chemical shifts with GIAO-DFT and compare to experimental data .
Q. Key DFT Output :
| Property | Value (eV) |
|---|---|
| HOMO Energy | -6.2 |
| LUMO Energy | -1.8 |
Advanced Question: What strategies are effective for designing structure-activity relationship (SAR) studies targeting antimicrobial activity in triazole derivatives?
Answer:
Bioassay Design :
- MIC/MBC Testing : Use serial dilution (125–1.95 µg/mL) against Pseudomonas aeruginosa and Staphylococcus aureus .
- Time-Kill Assays : Assess bactericidal kinetics at 2× MIC .
SAR Variables :
Q. Example Bioactivity Data :
| Compound Modification | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|
| N-Methyl substituent | 62.5 | 125 |
| N-Ethyl substituent | 31.25 | 62.5 |
Advanced Question: How can researchers address contradictions between spectroscopic data and computational models for this compound?
Answer:
Error Source Identification :
- Experimental : Check for solvent effects in NMR (e.g., DMSO vs. CDCl₃ shifts) .
- Computational : Validate DFT functionals (e.g., compare B3LYP vs. M06-2T results) .
Dynamic Effects :
- Use molecular dynamics (MD) simulations to account for conformational flexibility in solution .
Cross-Validation :
- Correlate IR carbonyl stretches with computed vibrational frequencies .
Basic Question: What purification techniques are optimal for isolating this compound?
Answer:
Chromatography :
- Flash Column : Use silica gel with ethyl acetate/hexane (3:7 ratio) for polar impurities .
- HPLC : Apply C18 columns with acetonitrile/water gradients for enantiomeric separation .
Crystallization : Recrystallize from ethanol/water (80:20) to yield high-purity crystals .
Advanced Question: How can researchers resolve discrepancies in crystallographic data arising from disordered solvent molecules?
Answer:
SQUEEZE in PLATON : Remove electron density contributions from disordered solvents .
Occupancy Refinement : Assign partial occupancies to overlapping solvent sites in SHELXL .
Thermal Motion Analysis : Use "SIMU" restraints to model anisotropic displacement parameters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
